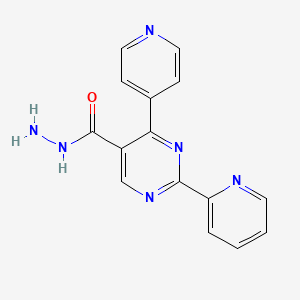
2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide” is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of medicinal chemistry . Pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Applications De Recherche Scientifique
Heterocyclic Chemistry and Crystallography
Pyrimidines are crucial in biology and medicine, with their derivatives playing a vital role in molecular recognition processes essential for drug action. Crystallization studies of pyrimidine mixtures have led to insights into cation tautomerism, twinning, and disorder in their crystal structures, shedding light on molecular interactions and hydrogen bonding patterns crucial for pharmaceutical applications (Rajam et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine chelates and their derivatives have been synthesized and applied in creating new classes of heteroleptic Ir(III) metal complexes, leading to high-performance sky-blue- and white-emitting OLEDs. This research demonstrates the potential of pyrimidine-based compounds in advancing display technology and optoelectronics, offering insights into the emission color relationships and nitrogen atom positions in the pyrimidine fragment (Chang et al., 2013).
Green Chemistry and Anticancer Activity
Synthesis of pyrimidinone derivatives through green chemistry approaches has highlighted their potential in anticancer activity. This work involves creating biologically active moieties, including thiophene and pyridine derivatives, and investigating their in vitro anticancer activities, demonstrating the significance of pyrimidine derivatives in developing new therapeutic agents (Aly et al., 2018).
Nonlinear Optical Materials
Pyrimidine derivatives have been explored for their applications in nonlinear optics (NLO). Studies on thiopyrimidine derivatives, focusing on their electronic, linear, and NLO properties, have revealed their potential in optoelectronic applications, showcasing the versatility of pyrimidine-based compounds in material science (Hussain et al., 2020).
Heterocyclic Synthesis
Research on thieno[2,3-b]pyridine-2-carbohydrazide has led to the development of novel polyheterocyclic compounds. This synthesis route highlights the importance of pyridine and pyrimidine frameworks in creating diverse heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Elneairy et al., 2006).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. The pyrrolidine ring, a nitrogen heterocycle often used by medicinal chemists, is one area of interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The primary targets of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
The compound interacts with its targets, the HSC-T6 cells, and exhibits significant anti-fibrotic activities It’s known that the compound effectively inhibits the expression of collagen , a key player in the progression of liver fibrosis.
Propriétés
IUPAC Name |
2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLQVWMPIISBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


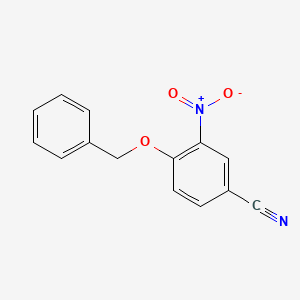
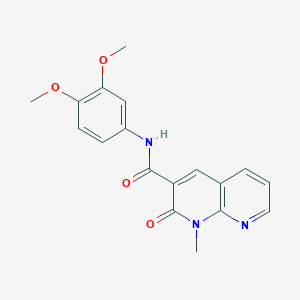

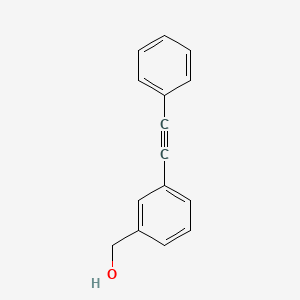
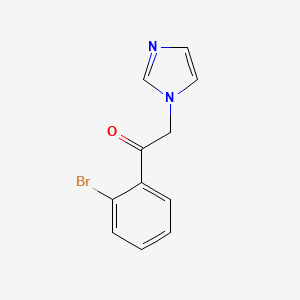
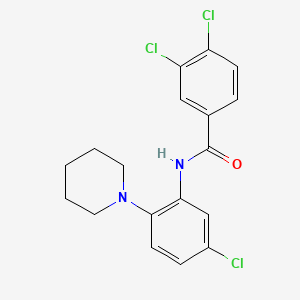
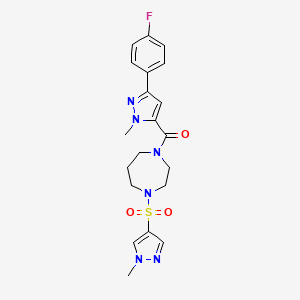
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
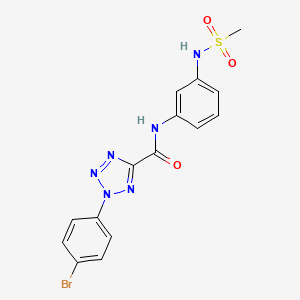
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)